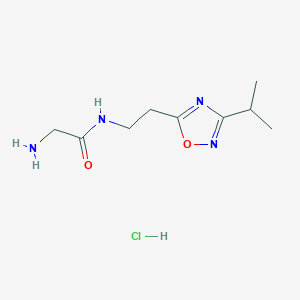
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride
Descripción general
Descripción
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride, commonly referred to as 2A-N-IPO, is a small molecule inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is a key signaling molecule involved in a variety of cellular processes, including cell growth, differentiation, and survival. 2A-N-IPO has been studied extensively in both in vitro and in vivo models, and has been found to be a potent inhibitor of PI3K.
Aplicaciones Científicas De Investigación
Synthesis of Bi-Heterocyclic Compounds for Anti-Diabetic Applications
A study conducted by (Abbasi et al., 2020) synthesized a new series of S-substituted acetamide derivatives featuring 1,3,4-oxadiazol moieties. These compounds were evaluated for their potential as anti-diabetic agents via in vitro inhibition of the α-glucosidase enzyme. This research highlights the therapeutic potential of such structures in managing diabetes, indicating that similar compounds could also possess significant biological activities.
Development of Insensitive Energetic Materials
In research by (Yu et al., 2017), 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives were synthesized for application as insensitive energetic materials. This study showcases the structural versatility of oxadiazole derivatives and their potential in fields beyond medicinal chemistry, such as materials science, particularly in the development of safer and more stable energetic compounds.
Antibacterial and Antitumor Activities
Derivatives of 1,3,4-oxadiazole have been explored for their antibacterial and antitumor properties. For instance, (Khalid et al., 2016) synthesized N-substituted derivatives showcasing moderate to significant antibacterial activity. Similarly, (Xiong et al., 2009) focused on amino acid ester derivatives containing 5-fluorouracil, demonstrating potential antitumor effects. These studies underscore the broad pharmacological applications of compounds with 1,3,4-oxadiazole structures, suggesting that similar compounds might be valuable in developing new antibacterial and anticancer therapies.
Propiedades
IUPAC Name |
2-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)3-4-11-7(14)5-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEFCIUJAZYHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



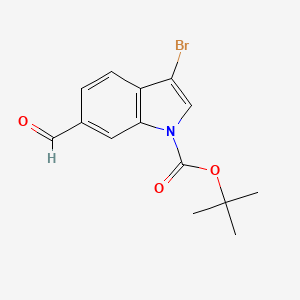

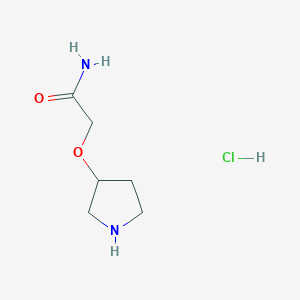
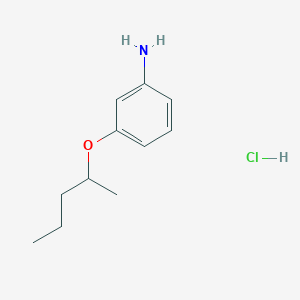

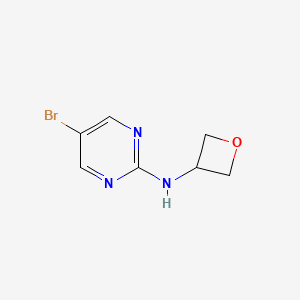
![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

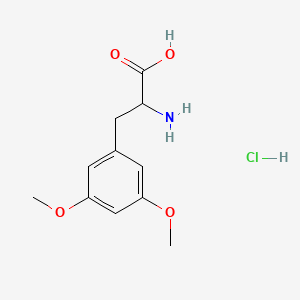
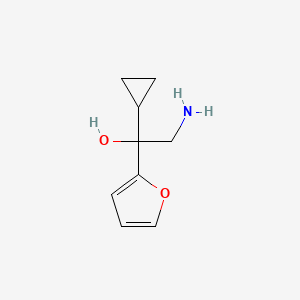

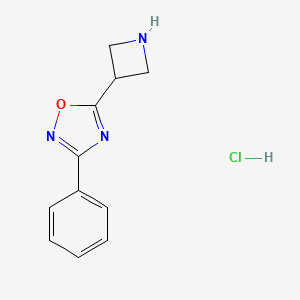
![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)